

Application of SYBR Green I in Viral Load Quantification: Application Notes and Protocols

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Compound of Interest

Compound Name: Sybr green I

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Introduction

Accurate and sensitive quantification of viral load is a cornerstone of infectious disease research, diagnostics, and the development of antiviral therapeutics. Real-time quantitative PCR (qPCR) is a powerful technique for this purpose, and **SYBR Green I**-based detection offers a cost-effective and straightforward method for determining viral nucleic acid levels.^{[1][2]} **SYBR Green I** is an intercalating dye that exhibits a significant increase in fluorescence upon binding to double-stranded DNA (dsDNA).^{[1][3][4][5]} This fluorescence can be monitored in real-time during a PCR reaction, allowing for the quantification of the amplified viral genetic material.^{[4][5]} This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of **SYBR Green I** in viral load quantification.

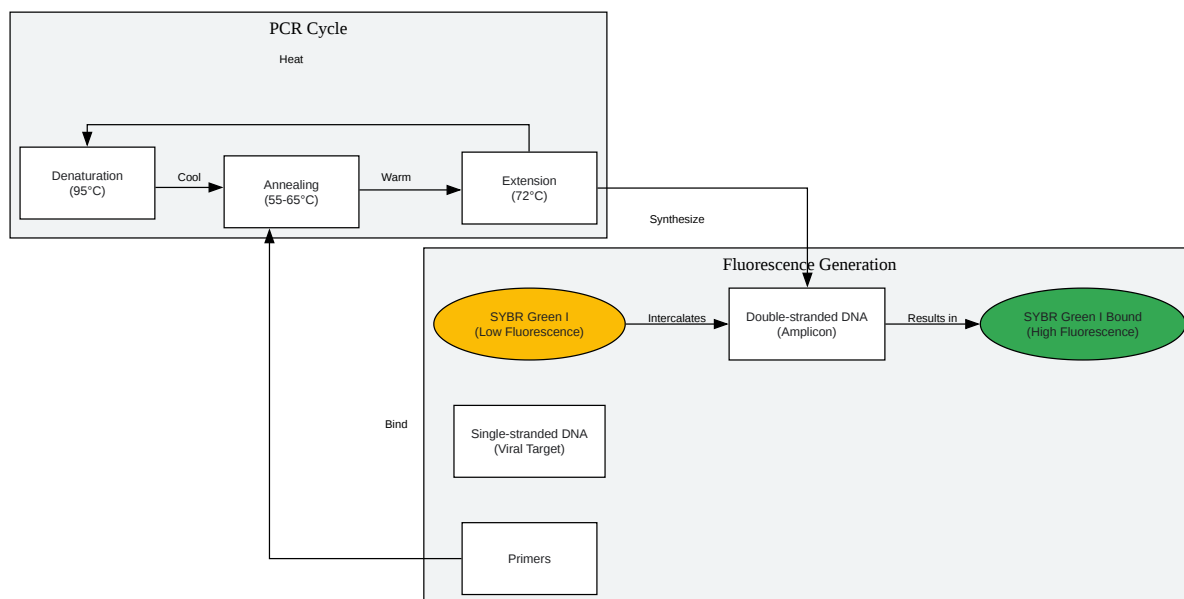
Principle of SYBR Green I-Based qPCR

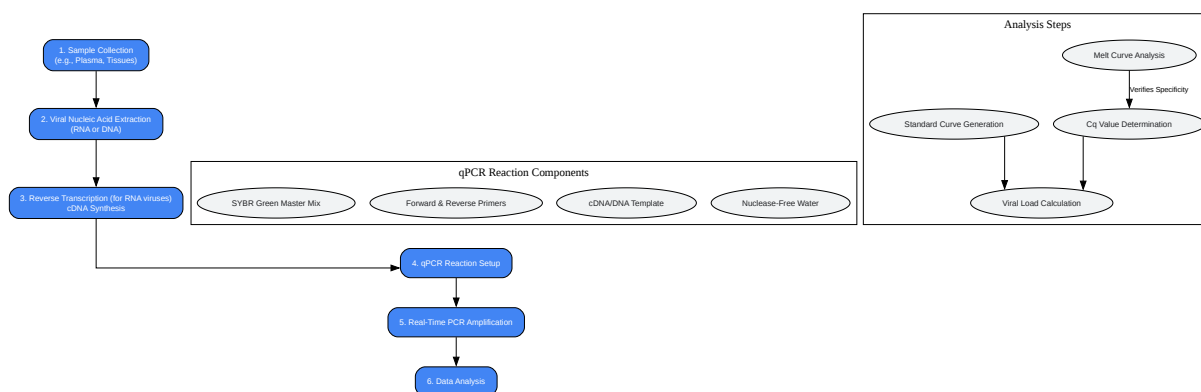
The mechanism of **SYBR Green I** in qPCR is based on its ability to bind non-specifically to any double-stranded DNA.^{[1][6][7]} The process can be summarized in the following steps:

- **Denaturation:** The reaction is heated to separate the double-stranded viral cDNA or DNA into single strands.
- **Annealing:** The temperature is lowered to allow specific primers to anneal to the target viral sequence.

- **Extension:** The DNA polymerase extends the primers, synthesizing new complementary strands. As new dsDNA is formed, **SYBR Green I** dye intercalates into the minor groove of the DNA molecules.[3]
- **Fluorescence Detection:** Upon binding to dsDNA, the fluorescence of **SYBR Green I** increases significantly.[3][4][5] This increase in fluorescence is measured at the end of each PCR cycle. The cycle at which the fluorescence signal crosses a predetermined threshold is known as the quantification cycle (Cq) or threshold cycle (Ct), which is inversely proportional to the initial amount of target nucleic acid.

Since **SYBR Green I** binds to any dsDNA, it is crucial to perform a melt curve analysis after the qPCR run to verify the specificity of the amplification product and to ensure that primer-dimers or other non-specific products are not contributing to the fluorescent signal.[5][6][8]





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